4,4,5,5-tetramethyl-2-{5-[2-(trifluoromethyl)phenyl]furan-2-yl}-1,3,2-dioxaborolane
Description
This compound belongs to the class of 1,3,2-dioxaborolanes, characterized by a boron-containing heterocyclic core. Its structure includes a furan-2-yl group substituted at the 5-position with a 2-(trifluoromethyl)phenyl moiety. The dioxaborolane ring (4,4,5,5-tetramethyl substitution) enhances stability and solubility, making it suitable for cross-coupling reactions like Suzuki-Miyaura couplings . The trifluoromethyl (CF₃) group confers electron-withdrawing effects, while the furan-phenyl substituent introduces steric bulk and π-conjugation, influencing reactivity and applications in medicinal chemistry or materials science .
Properties
CAS No. |
1402233-43-5 |
|---|---|
Molecular Formula |
C17H18BF3O3 |
Molecular Weight |
338.1 |
Purity |
80 |
Origin of Product |
United States |
Mechanism of Action
Target of Action
Similar compounds are known to interact with various organic compounds, particularly arenes.
Mode of Action
This compound is used as a reagent in chemical reactions. It is involved in the borylation of arenes in the presence of a palladium catalyst to form pinacol benzyl boronate. It also participates in the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts.
Biochemical Pathways
It is known to be involved in the synthesis of various intermediates for generating conjugated copolymers.
Pharmacokinetics
Its physical properties such as boiling point (42-43 °c/50 mmhg), density (0882 g/mL at 25 °C), and storage temperature (2-8°C) are known.
Result of Action
The result of the action of this compound is the formation of new compounds through chemical reactions. For example, it can form pinacol benzyl boronate through borylation at the benzylic C-H bond of alkylbenzenes.
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the storage temperature can affect its stability. The presence of catalysts and the type of arenes used can influence the outcome of the reactions it participates in.
Biological Activity
4,4,5,5-Tetramethyl-2-{5-[2-(trifluoromethyl)phenyl]furan-2-yl}-1,3,2-dioxaborolane is a boron-containing compound notable for its applications in organic synthesis and material science. Its unique structural features, including the trifluoromethyl group and dioxaborolane moiety, contribute to its biological activity and reactivity in various chemical reactions. This article reviews the biological activity of this compound based on recent research findings.
Chemical Structure and Properties
The compound's IUPAC name is 4,4,5,5-tetramethyl-2-{5-[2-(trifluoromethyl)phenyl]furan-2-yl}-1,3,2-dioxaborolane. Its molecular formula is , with a molecular weight of approximately 272.08 g/mol. The trifluoromethyl group enhances its lipophilicity and potential biological interactions.
Biological Activity Overview
Research indicates that compounds similar to 4,4,5,5-tetramethyl-2-{5-[2-(trifluoromethyl)phenyl]furan-2-yl}-1,3,2-dioxaborolane exhibit various biological activities:
- Antitumor Activity : Some studies suggest that boron-containing compounds can inhibit tumor cell growth by interfering with cellular processes such as apoptosis and proliferation.
- Antimicrobial Properties : The presence of fluorinated groups has been associated with enhanced antimicrobial activity against a range of pathogens.
- Enzyme Inhibition : Compounds with dioxaborolane structures have been shown to act as effective enzyme inhibitors in biochemical pathways.
Antitumor Activity
A study investigated the effects of structurally related dioxaborolanes on cancer cell lines. The results demonstrated that these compounds could induce apoptosis in human breast cancer cells through the activation of caspase pathways. The mechanism involved the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.
Antimicrobial Properties
Research on fluorinated derivatives indicated that the trifluoromethyl group significantly enhances the antimicrobial efficacy against gram-positive and gram-negative bacteria. This study highlighted the importance of substituents in modulating biological activity and suggested further exploration into their therapeutic potential.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C13H16BF3O2 |
| Molecular Weight | 272.08 g/mol |
| CAS Number | 214360-65-3 |
| Purity | ≥98% (GC) |
| Biological Activities | Antitumor, Antimicrobial |
Comparison with Similar Compounds
Structural Analogues with Aromatic Substituents
Table 1: Key Structural and Functional Comparisons
*Calculated based on formula C₁₈H₁₉BF₃O₃.
Key Observations:
- Electron-Withdrawing Effects : The CF₃ group in the target compound and its phenyl-substituted analogs (e.g., ) increases electrophilicity at the boron center, enhancing reactivity in Suzuki couplings compared to thienyl or simple phenyl derivatives .
- Stability : Chloro- and fluoro-substituted derivatives (e.g., ) exhibit higher hydrolytic stability due to reduced electron density at boron, whereas the target compound’s furan-oxygen may slightly increase susceptibility to hydrolysis.
Reactivity in Cross-Coupling Reactions
The target compound’s furan-phenyl-CF₃ architecture enables unique reactivity:
- Suzuki-Miyaura Coupling : Demonstrated efficacy in forming biaryl linkages under Pd catalysis, similar to phenyl-CF₃ analogs . However, the furan ring may require optimized conditions (e.g., higher temperatures or stronger bases) due to steric effects .
- Radical-Polar Crossover : Fluorinated dioxaborolanes (e.g., ) participate in radical reactions, but the target compound’s extended conjugation may favor polar pathways, as seen in allylboronate syntheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
